ベンジル 3-アミノピロリジン-1-カルボン酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

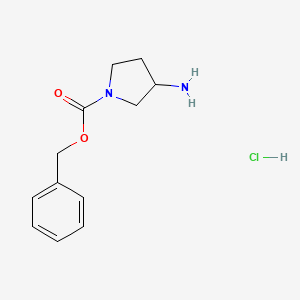

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

科学的研究の応用

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Employed in the synthesis of specialty chemicals and materials.

作用機序

Biochemical Pathways

The compound may influence multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and activity .

Disclaimer: The information provided here is based on the current state of our knowledge and is intended to provide general notes on our products and their uses. It should not therefore be construed as guaranteeing specific properties of the products described or their suitability for a particular application. Any existing industrial property rights must be observed. The quality of our products is guaranteed under our General Conditions of Sale .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 3-aminopyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under room temperature conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

- Benzyl 3-pyrroline-1-carboxylate

- 1-Benzyl-3-aminopyrrolidine

- Pyrrolidine derivatives

Uniqueness

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a benzyl ester group. These features confer distinct reactivity and potential biological activity compared to other pyrrolidine derivatives .

生物活性

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride (BAC) is a compound of interest in medicinal chemistry due to its diverse biological activities and potential pharmaceutical applications. This article delves into the compound's biological properties, synthesis, and applications, supported by research findings and case studies.

- Molecular Formula : C₁₂H₁₇ClN₂O₂

- Molecular Weight : 256.73 g/mol

- Solubility : Soluble in water, indicating high gastrointestinal absorption potential.

The structure of BAC features a pyrrolidine ring substituted with an amino group and a benzyl ester, which plays a crucial role in its biological activity and synthetic utility.

Biological Activity

Research indicates that BAC exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest that BAC may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.

- Pharmacological Applications : BAC serves as a building block in the synthesis of more complex molecules, including potential drug candidates targeting various therapeutic areas. Its ability to function as a protecting group for amines enhances its utility in organic synthesis.

- Interaction with Biological Targets : BAC has been shown to interact with various receptors and enzymes, modulating its biological activity. This includes potential effects on neurotransmitter systems and enzyme inhibition pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on BAC analogs to understand how structural modifications affect biological activity. The following table summarizes key findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 2-amino-3-pyrrolidinecarboxylate | Similar pyrrolidine structure | Varies significantly from BAC |

| Benzyl (S)-3-amino-pyrrolidine-1-carboxylate | Enantiomeric form | Potentially different activity profile |

| Benzyl 4-amino-pyrrolidine-2-carboxylate | Variation in amino group position | May exhibit distinct pharmacological properties |

This table illustrates how variations in the chemical structure can lead to differences in biological activity, emphasizing the importance of specific functional groups and stereochemistry in drug design.

Case Studies

- In Vivo Efficacy : In a study involving animal models, BAC was administered to evaluate its pharmacokinetic properties and therapeutic efficacy. The results indicated significant oral bioavailability and brain penetration, suggesting its potential for treating central nervous system disorders .

- Synthetic Applications : BAC has been utilized as a precursor for synthesizing novel drug candidates. Its role as a protecting group allows for selective modifications at other sites of the molecule, facilitating the development of complex pharmaceuticals.

特性

IUPAC Name |

benzyl 3-aminopyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVBYGRFHOBNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-27-1 |

Source

|

| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。